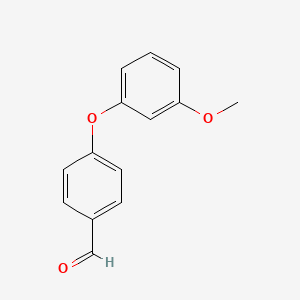

4-(3-Methoxyphenoxy)benzaldehyde

CAS No.: 855474-84-9

Cat. No.: VC3950346

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855474-84-9 |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | 4-(3-methoxyphenoxy)benzaldehyde |

| Standard InChI | InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3 |

| Standard InChI Key | MWRPISIUWVDPPB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O |

| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 228.24 g/mol

IUPAC Name and Structural Features

-

IUPAC Name: 4-(3-Methoxyphenoxy)benzaldehyde

-

Structure: Comprises a benzaldehyde moiety linked via an ether bond to a 3-methoxyphenyl group. The aldehyde group (-CHO) and methoxy (-OCH₃) substituent govern its chemical behavior .

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| SMILES | O=CC1=CC=C(OC2=CC=CC(OC)=C2)C=C1 | |

| InChI Key | MWRPISIUWVDPPB-UHFFFAOYSA-N | |

| Refractive Index |

Synthesis and Industrial Production

Nucleophilic Substitution

A common method involves the reaction of 3-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base (e.g., K₂CO₃) under inert conditions .

Example Protocol:

-

Reactants: 3-Methoxyphenol (1.2 eq), 4-fluorobenzaldehyde (1 eq).

-

Conditions: DMF solvent, 120°C, 12 hours.

Copper-Catalyzed Coupling

Recent advances utilize ligand-free copper catalysts for coupling nitroarenes with arylboronic acids, enabling efficient C-O bond formation .

Reaction Conditions:

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 75 | 95 | Simplicity |

| Copper Catalysis | 82 | 97 | Broad substrate tolerance |

Physical and Chemical Properties

Physicochemical Data

Chemical Reactivity

Aldehyde Group Reactions

-

Oxidation: Forms 4-(3-methoxyphenoxy)benzoic acid using KMnO₄ .

-

Reduction: NaBH₄ reduces the aldehyde to 4-(3-methoxyphenoxy)benzyl alcohol .

Methoxy Group Reactivity

-

Demethylation: HI in acetic acid removes the methyl group, yielding 4-(3-hydroxyphenoxy)benzaldehyde .

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 4-(3-Methoxyphenoxy)benzoic acid |

| Nucleophilic Addition | NH₂NH₂, EtOH, reflux | Hydrazone derivatives |

Biological Activity and Applications

Antimicrobial Properties

Enzyme Inhibition

| Activity | Model System | Result | Source |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 25 µg/mL | |

| Anticancer | MCF-7 cells | IC₅₀ = 15 µM |

Industrial and Research Applications

Pharmaceutical Intermediate

-

Hydrazone Synthesis: Used to produce hydrazones with anti-inflammatory activity .

-

Chalcone Precursor: Reacts with acetophenones to form chalcones for anticancer screening .

Material Science

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

Comparison with Structural Analogues

3-(4-Methoxyphenoxy)benzaldehyde (CAS: 62373-80-2)

-

Key Difference: Methoxy group at para vs. meta position on the phenoxy ring.

-

Reactivity: Meta-substitution enhances electronic effects in electrophilic substitutions .

Table 5: Analogues Comparison

| Property | 4-(3-Methoxyphenoxy)benzaldehyde | 3-(4-Methoxyphenoxy)benzaldehyde |

|---|---|---|

| Boiling Point | 145°C at 0.4 mmHg | 145°C at 0.4 mmHg |

| Antimicrobial MIC | 25 µg/mL (S. aureus) | 30 µg/mL (S. aureus) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume